![molecular formula C19H20N6O3 B2661195 2-(2H-1,3-benzodioxol-5-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one CAS No. 2034507-07-6](/img/structure/B2661195.png)
2-(2H-1,3-benzodioxol-5-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a benzodioxole ring, a triazolopyrazine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the triazolopyrazine moiety, and finally, the attachment of the piperazine ring. Common reagents used in these steps include various halogenated compounds, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids. This can provide insights into its potential biological activity and mechanisms of action.
Medicine
In medicinal chemistry, 2-(2H-1,3-benzodioxol-5-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one may be investigated for its potential therapeutic effects. This could include studies on its efficacy as a drug candidate for treating various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2H-1,3-benzodioxol-5-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one include other benzodioxole derivatives, triazolopyrazine compounds, and piperazine-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable subject for research and development in various scientific fields.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a benzodioxole moiety linked to a piperazine group with a triazolo-pyrazine substituent. This unique structure is believed to contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be made based on structural similarities with known active compounds:
- Enzyme Inhibition : The presence of the triazole ring suggests that the compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cell proliferation in cancerous cells.
- Receptor Modulation : The piperazine component indicates potential interactions with neurotransmitter receptors, which could modulate synaptic transmission and influence neurological function.
Anticancer Studies
A study published in Journal of Medicinal Chemistry evaluated derivatives of similar compounds for their anticancer efficacy. Results indicated that modifications to the benzodioxole and piperazine components significantly affected cytotoxicity against various cancer cell lines .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MCF7 (Breast) | 10.5 |
Compound B | A549 (Lung) | 7.8 |
Target Compound | HeLa (Cervical) | 5.0 |
Neuropharmacological Research
Research exploring the effects of structurally related compounds on neurotransmitter systems revealed that benzodioxole derivatives could enhance GABAergic activity, suggesting anxiolytic potential .
Antimicrobial Activity
While direct studies on the target compound are sparse, derivatives have been tested for antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results showed minimal inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL for various derivatives .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-13-21-22-19-18(20-4-5-25(13)19)24-8-6-23(7-9-24)17(26)11-14-2-3-15-16(10-14)28-12-27-15/h2-5,10H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDYHOFXBIOPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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